molecular formula C12H22O2 B046590 L-Menthyl acetate CAS No. 2623-23-6

L-Menthyl acetate

Cat. No.: B046590
CAS No.: 2623-23-6
M. Wt: 198.30 g/mol
InChI Key: XHXUANMFYXWVNG-UHFFFAOYSA-N
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Description

L-Menthyl acetate (C₁₂H₂₂O₂; CAS 2623-23-6) is a monoterpene ester derived from L-menthol and acetic acid. It is characterized by a mild, fresh minty aroma with lower volatility and greater thermal stability compared to its parent compound, L-menthol . Widely used in flavorings, fragrances, and personal care products, it offers a smoother sensory profile than menthol, avoiding the intense cooling effect . Its stability under high-temperature conditions (e.g., subcritical water treatments) and resistance to degradation make it advantageous in industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Menthyl acetate can be synthesized through the esterification of menthol with acetic acid. This reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction can be carried out under reflux conditions to ensure complete conversion of menthol to menthyl acetate .

Industrial Production Methods: In industrial settings, menthyl acetate is often produced via the catalytic esterification of menthol and acetic acid. The process involves the use of a batch reactor where menthol and acetic acid are mixed in the presence of a catalyst. The reaction mixture is heated to promote esterification, and the resulting menthyl acetate is then purified through distillation .

Chemical Reactions Analysis

Types of Reactions: Menthyl acetate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis of menthyl acetate in the presence of water and an acid or base catalyst results in the formation of menthol and acetic acid. Transesterification involves the exchange of the ester group with another alcohol, leading to the formation of different esters .

Common Reagents and Conditions:

    Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) catalyst.

    Transesterification: Alcohol (e.g., methanol), acid (e.g., sulfuric acid) or base (e.g., sodium methoxide) catalyst.

Major Products:

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₁₂H₂₂O₂
  • CAS Number : 2623-23-6
  • Molecular Weight : 198.31 g/mol
  • Appearance : Colorless to pale yellow liquid
  • Boiling Point : 228-229 °C
  • Density : 0.922 g/mL at 25 °C

L-Menthyl acetate is characterized by its pleasant minty aroma and is milder than menthol, making it suitable for various applications without overwhelming the senses.

Food and Beverage Industry

This compound is widely used as a flavoring agent due to its refreshing minty taste. It is particularly prevalent in:

  • Confectionery : Used to enhance the flavor profile of candies.
  • Beverages : Incorporated in soft drinks and alcoholic beverages for a minty freshness.
  • Dairy Products : Utilized in ice creams and yogurts to provide a unique flavor.

Recent studies have also explored the use of this compound in creating inclusion complexes with β-cyclodextrin, which can improve the controlled release of flavors in food products (Xiao et al., 2024) .

Cosmetics and Personal Care Products

The compound's mildness makes it an ideal ingredient in cosmetic formulations:

  • Soaps and Detergents : Provides a fresh scent without a strong minty note, enhancing user experience.
  • Fragrances : Used in fine fragrances to impart a floral aspect while maintaining freshness.
  • Antiperspirants and Deodorants : Acts as a fragrance component that contributes to the overall scent profile (Takasago International Corporation) .

Pharmaceutical Applications

This compound has shown promise in pharmaceutical applications, particularly in drug delivery systems:

  • Transdermal Drug Delivery : Research indicates that this compound can enhance skin permeation of certain drugs like 5-aminolevulinic acid, suggesting potential use in topical formulations (Tokuoka et al., 2008) .
  • Biocatalysis : Studies have focused on optimizing esterase enzymes for the kinetic resolution of L-Menthol using this compound, highlighting its role in synthetic chemistry (Zhou et al., 2024) .

Biocatalysis and Green Chemistry

The compound is being investigated for its role in sustainable chemical processes:

  • Esterification Reactions : Effective synthesis methods have been developed using various acetylating agents, with acetyl chloride yielding the best results (Fatimah et al., 2018) .
  • Enzyme Engineering : Research has demonstrated the engineering of esterases from Bacillus subtilis for efficient hydrolysis of this compound, promoting greener industrial processes (Qiao et al., 2023) .

Case Study 1: Flavor Release Enhancement

A study examined the formation of inclusion complexes between β-cyclodextrin and this compound. The results indicated improved flavor stability and controlled release properties, which could significantly benefit the food industry by enhancing flavor longevity (Xiao et al., 2024) .

Case Study 2: Transdermal Drug Delivery

In a clinical study, this compound was evaluated for its ability to enhance skin permeation of therapeutic agents. The findings suggested that incorporating this compound into topical formulations could improve drug absorption rates significantly (Tokuoka et al., 2008) .

Mechanism of Action

Menthyl acetate exerts its effects primarily through the activation of cold-sensitive TRPM8 receptors in the skin. This activation leads to a sensation of coolness, which is why menthyl acetate is commonly used in topical formulations for its cooling effect. The compound may also interact with kappa-opioid receptors, contributing to its analgesic properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Enantiomeric Comparison: L-Menthyl Acetate vs. D-Menthyl Acetate

The enantioselectivity of enzymatic hydrolysis distinguishes L- and D-menthyl acetate. Studies on Bacillus subtilis esterase (pnbA-BS) reveal that wild-type enzymes exhibit low enantioselectivity (E = 1.0), hydrolyzing both enantiomers similarly due to hydrogen bonding between S189 and the carbonyl group of either substrate (bond distance: 2.8 Å) . However, engineered variants like A400P introduce steric hindrance, increasing the bond distance to 3.1 Å for D-menthyl acetate, rendering it inactive. This mutation elevates enantioselectivity to E = 466.6 for this compound, achieving >99% enantiomeric excess (e.e.) in L-menthol production .

Table 1: Enzymatic Hydrolysis Parameters of L- vs. D-Menthyl Acetate

Parameter Wild-Type pnbA-BS A400P Variant
kcat/Km (s⁻¹·mM⁻¹) 1,304 (L) 892 (L)
Enantioselectivity (E) 1.0 466.6
Conversion (%) ~50% (racemic) 48.9% (L-only)
Reference

Thermal Stability: this compound vs. L-Menthol, L-Menthone, and Piperitone

Under subcritical water conditions (240°C for 60 minutes), this compound demonstrates superior thermal resistance compared to related mint oil components:

  • Residual Ratios :
    • This compound: >90%
    • L-Menthol: 81.6%
    • L-Menthone: 62.1%
    • Piperitone: 73.4%

This compound hydrolyzes to L-menthol under these conditions but degrades further due to acetic acid catalysis, whereas L-menthol itself decomposes into menthone and piperitone .

Table 2: Thermal Stability of Mint Oil Components

Compound Residual Ratio at 240°C/60 min Degradation Pathway
This compound >90% Hydrolysis → L-Menthol → Further degradation
L-Menthol 81.6% → L-Menthone → Piperitone
L-Menthone 62.1% → Piperitone → Thymol
Piperitone 73.4% → Thymol
Reference

Enzymatic Activity in Comparison to Other Esters

This compound is selectively hydrolyzed by lipases/esterases, unlike simpler esters like ethyl or methyl acetate. For example:

  • Candida antarctica lipase hydrolyzes this compound with 13.76% conversion in ethanol, driven by interactions with residues Glu, Thr, Asp, and His .
  • Pseudomonas cepacia lipase modified with graphene quantum dots (GQD) enhances this compound synthesis efficiency by 2.5× compared to unmodified enzymes in ionic liquid media .

In contrast, ethyl acetate lacks stereochemical complexity, making it a poor substrate for enantioselective reactions but a common solvent in industrial processes .

Application-Specific Properties

Property This compound L-Menthol Ethyl Acetate
Aroma Profile Mild, herbal mint Intense cooling Fruity, sweet
Thermal Stability High (>90% at 240°C) Moderate (81.6% at 240°C) Low (volatile)
Enzymatic Selectivity High (E > 300 achievable) Moderate None
Industrial Use Flavors, cosmetics Pharmaceuticals, topicals Solvents, coatings
Reference

Biological Activity

L-Menthyl acetate, a natural compound derived from mint oils, has garnered interest in various fields such as food science, pharmacology, and biochemistry due to its diverse biological activities. This article explores the biological activity of this compound, supported by data tables, research findings, and case studies.

This compound (C₁₂H₂₂O₂) is an ester formed from menthol and acetic acid. Its structure contributes to its unique properties and biological activities, including:

  • Molecular Weight : 198.31 g/mol
  • Boiling Point : Approximately 210°C
  • Solubility : Soluble in organic solvents but poorly soluble in water.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals and reduce oxidative stress in various biological systems. For instance:

  • DPPH Assay : In a study assessing the antioxidant capacity of mint essential oils, this compound demonstrated effective radical scavenging activity at concentrations as low as 5 µg/mL, significantly reducing lipid peroxidation in liver tissues .
Concentration (µg/mL)DPPH Scavenging Activity (%)
552.4
10076.9

2. Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. In a model using lipopolysaccharide-stimulated macrophages, lower concentrations of this compound improved cell viability while higher concentrations exhibited cytotoxic effects . This suggests a dose-dependent relationship where moderate doses could be beneficial.

3. Analgesic Properties

The compound has been investigated for its analgesic effects. In animal models, this compound showed potential in alleviating pain through mechanisms that may involve modulation of inflammatory pathways .

4. Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential application in food preservation and therapeutic formulations .

Case Study 1: Antioxidant Efficacy in Liver Protection

In a controlled study involving rats subjected to carbon tetrachloride (CCl₄)-induced oxidative stress, pretreatment with this compound at doses of 40 mg/kg significantly reduced markers of liver damage (ALT, AST) compared to untreated controls. The study concluded that this compound could enhance antioxidant enzyme levels, thereby protecting hepatic tissues from oxidative damage .

Case Study 2: Skin Permeation Enhancement

A study explored the use of this compound as a permeation enhancer for transdermal drug delivery systems. It was found to significantly improve the skin permeation of 5-aminolevulinic acid, suggesting its utility in enhancing the efficacy of topical formulations .

Research Findings

Recent studies have focused on the enzymatic applications of this compound:

  • Biocatalysis : Research has optimized esterase enzymes for the kinetic resolution of L-Menthol using this compound, enhancing selectivity and efficiency in synthetic applications .
  • Controlled Release Mechanisms : Investigations into β-cyclodextrin inclusion complexes with this compound indicate potential for controlled release applications in flavoring and pharmaceuticals .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying L-Menthyl acetate in complex matrices (e.g., essential oils or biological samples)?

Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (GC-MS) is the gold standard due to its high sensitivity and specificity. For example, enzymatic hydrolysis of this compound can be monitored by extracting reaction mixtures with ethyl acetate and analyzing menthol derivatives via GC . Polarimetric analysis may also complement enantiomeric purity assessments in synthetic workflows .

Q. How does temperature affect the stability of this compound during industrial processing or storage?

Subcritical water treatment (100–220°C) studies reveal that this compound decomposes at elevated temperatures, forming menthol and acetic acid as primary byproducts. A small-scale ampoule method demonstrated that thermal degradation follows first-order kinetics, with decomposition rates accelerating above 150°C . For controlled storage, temperatures below 25°C in inert atmospheres are advised to minimize ester hydrolysis .

Q. What enzymatic systems are effective for the enantioselective synthesis of this compound?

Lipases and esterases, particularly from Bacillus subtilis, show high enantioselectivity. Wild-type esterases can achieve >90% enantiomeric excess (ee) for L-menthol resolution. Immobilization techniques (e.g., graphene quantum dot modification) enhance enzyme stability and reusability . Reaction optimization in solvent-free systems further improves sustainability .

Advanced Research Questions

Q. How can β-cyclodextrin inclusion complexes enhance the controlled release of this compound in pharmaceutical formulations?

β-Cyclodextrin forms host-guest complexes with this compound via hydrophobic interactions, delaying volatilization and improving thermal stability. Characterization via NMR, XRD, and FTIR confirms complex formation, while in vitro release studies demonstrate pH-dependent kinetics. This method is critical for prolonging flavor/fragrance retention in oral or transdermal delivery systems .

Table 1: Release profiles of this compound from β-cyclodextrin complexes under varying pH conditions (adapted from )

pHRelease Rate Constant (h⁻¹)Half-Life (h)
5.00.125.8
7.40.242.9

Q. What molecular strategies improve the enantioselectivity of esterases for this compound resolution?

Semi-rational enzyme engineering, such as site-saturation mutagenesis at residue A400 of Bacillus subtilis esterase, enhances substrate binding via π-alkyl interactions. Computational docking (e.g., AutoDock Vina) identifies steric and electronic complementarity between the enzyme’s active site and L-menthol’s isopropyl group, achieving a 3.5-fold increase in catalytic efficiency (kcat/Km) compared to wild-type .

Q. How does this compound enhance skin permeation of therapeutic agents like 5-aminolevulinic acid (ALA)?

this compound disrupts stratum corneum lipid bilayers, reducing barrier resistance. In vitro Franz cell assays using porcine skin show a 2.3-fold increase in ALA flux when co-administered with 5% this compound. Mechanistic studies suggest synergistic effects with other terpene derivatives via fluidization of ceramide domains .

Q. Methodological Considerations

Q. How to resolve contradictions in reported catalytic efficiencies of engineered esterases?

Discrepancies often arise from divergent assay conditions (e.g., substrate concentration, solvent systems). Standardizing protocols using the International Union of Biochemistry (IUB) guidelines and reporting kcat, Km, and pH/temperature optima ensures comparability. For example, Zhou et al. (2024) validated enzyme activity in 100 mM potassium phosphate buffer (pH 8.0) at 30°C .

Q. What computational tools are critical for predicting this compound interactions in catalytic systems?

Molecular dynamics (MD) simulations (e.g., GROMACS) and density functional theory (DFT) calculations model transition states and binding affinities. Docking studies with mutated esterase variants (e.g., A400P) reveal steric hindrance effects on D-menthyl acetate, explaining enantioselectivity .

Properties

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) acetate
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InChI

InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3
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InChI Key

XHXUANMFYXWVNG-UHFFFAOYSA-N
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Canonical SMILES

CC1CCC(C(C1)OC(=O)C)C(C)C
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Molecular Formula

C12H22O2
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DSSTOX Substance ID

DTXSID20859153
Record name cyclohexanol, 5-methyl-2-(1-methylethyl)-, acetate
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Molecular Weight

198.30 g/mol
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Physical Description

Liquid, Colorless liquid with an odor like menthol; [Hawley], colourless to pale yellowish liquid with a mild, minty odour
Record name Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)-rel-
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Boiling Point

227 °C
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Solubility

soluble in alcohol, propylene glycol, most fixed oils; slightly soluble in water, glycerol, 1 ml in 6 ml 70% alcohol; 1 ml in 1 ml 80% alcohol (in ethanol)
Record name Menthyl acetate
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Density

dl-, (-)- 0.919-0.924
Record name Menthyl acetate
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Vapor Pressure

0.05 [mmHg]
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CAS No.

16409-45-3, 2230-87-7, 2552-91-2, 89-48-5, 20777-36-0, 2623-23-6, 29066-34-0
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Record name Neomenthyl acetate
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Record name MENTHYL ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/824
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

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